6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one
Description
6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a chloro group at position 6 and a piperidinylmethyl substituent at position 2. The piperidine moiety in this compound may enhance bioavailability and modulate receptor interactions, making it relevant for drug discovery .
Properties
CAS No. |
14628-39-8 |
|---|---|
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-chloro-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-5-10(15)14(12-9)8-13-6-2-1-3-7-13/h4-5H,1-3,6-8H2 |
InChI Key |
SXQKPUFNRKMWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=N2)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, with the CAS Number 14628-39-8, is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloro substituent and a piperidinyl side chain, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.691 g/mol
- Structure : The compound features a pyridazine ring with a chloro group at position 6 and a piperidinylmethyl group at position 2.
Anticancer Activity
Research indicates that pyridazinone derivatives, including 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, exhibit significant anticancer properties. Various studies have reported their efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical) | < 2 | Cytotoxicity |
| MDA-MB-231 (Breast) | Moderate | Antiproliferative |
| HCT116 (Colon) | Good | Anticancer |
| A375 (Skin) | Moderate | Anticancer |
In one study, compounds similar to 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one showed high activity against leukemia and lung cancer cells, indicating potential as novel anticancer agents .
Anti-inflammatory and Analgesic Activities
Compounds in the pyridazinone class have also demonstrated anti-inflammatory and analgesic effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways associated with pain perception.
Antibacterial and Antifungal Properties
The compound exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for treating infections resistant to conventional antibiotics. Studies have shown effectiveness against various pathogenic strains .
Case Studies
- Synthesis and Evaluation of Anticancer Activity
- Mechanistic Studies
- In Vivo Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, highlighting substituent variations and their implications:
Key Observations:
- Piperidine vs. Phenyl Substituents : The piperidinylmethyl group in the target compound likely improves solubility in polar solvents compared to the phenyl analog (e.g., 6-Chloro-2-phenylpyridazin-3(2H)-one) due to the amine’s polarity. However, steric effects from the piperidine ring may reduce membrane permeability relative to smaller groups like methyl .
- Electron-Donating Groups: The 3,5-dimethoxyphenyl substituent in 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one enhances solubility in polar solvents (e.g., ethanol, DMSO) due to methoxy groups’ hydrogen-bonding capacity .
- Biological Activity: Analogs with phenyl groups (e.g., 6-Chloro-2-phenylpyridazin-3(2H)-one) exhibit weak analgesic activity in hot-plate models, while tetrahydro-pyridazinones (e.g., 6-Phenyl-4-substituted benzylidene derivatives) show more pronounced effects, suggesting ring saturation impacts activity .
Pharmacological and Physicochemical Properties
- Solubility : The piperidinylmethyl group’s basic nitrogen may enhance water solubility at physiological pH compared to purely aromatic substituents. However, 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one exhibits higher solubility in organic solvents due to methoxy groups .
- Bioactivity : Piperidine-containing compounds often target CNS receptors (e.g., sigma or opioid receptors), whereas phenyl derivatives may lack specificity. For example, 6-Phenyl-4-substituted benzylidene tetrahydro-pyridazin-3(2H)-ones show significant analgesic activity, but the target compound’s unsaturated ring may reduce this effect .
Preparation Methods
Phosphorus-Based Chlorination
The most widely reported method for introducing the 6-chloro substituent involves treating pyridazin-3(2H)-one with a PCl₅–POCl₃ mixture. This approach, adapted from analogous pyridazine chlorination protocols, proceeds via electrophilic substitution or nucleophilic displacement, depending on reaction conditions.
Optimized Protocol :
- Reactants : Pyridazin-3(2H)-one (1 equiv), PCl₅ (1.2 equiv), POCl₃ (3 equiv).
- Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.
- Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.
- Yield : 68–75% after recrystallization from ethanol.
Mechanistic Insight :
POCl₃ acts as both solvent and chlorinating agent, while PCl₅ facilitates the generation of reactive electrophilic species. The reaction favors position 6 due to the electron-withdrawing effect of the ketone at position 3, directing electrophilic attack to the para position.
Mannich Reaction for (Piperidin-1-yl)methyl Installation
Reaction Design and Optimization
The Mannich reaction is the cornerstone for introducing the (piperidin-1-yl)methyl group at position 2. This one-pot, three-component reaction condenses 6-chloropyridazin-3(2H)-one, formaldehyde, and piperidine in the presence of an acid catalyst.
Standard Procedure :
- Reactants : 6-Chloropyridazin-3(2H)-one (1 equiv), 37% aqueous formaldehyde (1.5 equiv), piperidine (1.2 equiv).
- Catalyst : Hydrochloric acid (0.1 equiv) or acetic acid (0.2 equiv).
- Conditions : Stirring at 60°C for 4–6 hours in ethanol or THF.
- Yield : 82–88% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of the pyridazinone substrate.
- Catalyst Loading : Excess acid promotes iminium ion formation but risks over-alkylation.
Competing Alkylation Strategies
While the Mannich reaction dominates literature, alternative routes using pre-formed chloromethyl intermediates have been explored. For example, treating 2-(chloromethyl)-6-chloropyridazin-3(2H)-one with piperidine in dimethylformamide (DMF) at 80°C affords the target compound in 70% yield. However, this method requires stringent anhydrous conditions and offers no significant yield advantage over the Mannich approach.
Purification and Crystallization Techniques
Recrystallization Solvent Screening
High-purity 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one is obtained via recrystallization. Patent data identifies n-propanol as optimal:
| Solvent | Solubility (g/100 mL, 25°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| n-Propanol | 0.45 | 78 | 99.5 |
| Ethanol | 0.62 | 65 | 98.2 |
| Acetone | 1.12 | 58 | 97.8 |
Procedure :
Polymorph Control
Crystalline Form A, characterized by distinct PXRD peaks at 2θ = 12.4°, 18.7°, and 24.3°, is preferentially formed in n-propanol. This polymorph exhibits superior stability under accelerated storage conditions (40°C/75% RH for 6 months).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) reveals a single peak at 4.2 minutes with 99.7% area, confirming absence of regioisomers or Mannich adduct byproducts.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Dimethyl sulfate, though hazardous, has been proposed for methylene bridge formation in pilot-scale syntheses. However, its use necessitates stringent safety protocols, making the Mannich reaction more favorable for GMP compliance.
Waste Stream Management
Phosphorus-containing byproducts from chlorination require neutralization with aqueous NaOH to precipitate trisodium phosphate, which is filterable and disposable per EPA guidelines.
Q & A
Q. What are the standard synthetic routes for preparing 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with carbonyl compounds (e.g., diketones or esters) .
- Step 2 : Introduction of the piperidinylmethyl group through alkylation or nucleophilic substitution. For example, coupling a pre-formed piperidine derivative with a chlorinated pyridazinone intermediate using cesium carbonate as a base in acetonitrile .
- Step 3 : Final purification via flash chromatography (e.g., CHCl/CHOH gradients) or recrystallization to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, coupling constants (e.g., ) resolve aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles and stereochemistry .
Q. What in vitro assays are used to evaluate its biological activity?
Common protocols:
- Enzyme Inhibition : Dose-response curves (IC) for targets like cyclooxygenase-2 (COX-2) using fluorometric assays .
- Antimicrobial Screening : Broth microdilution (MIC values) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cell lines (e.g., MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridazinone functionalization be addressed?
- Directed Metalation : Use of Lewis acids (e.g., LDA) to deprotonate specific positions for halogenation or alkylation .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) during synthesis to control substitution patterns .
- Computational Modeling : DFT calculations predict electron density distributions to guide reaction design .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative Bioassays : Test derivatives with systematic substituent variations (e.g., halogen vs. alkyl groups) to isolate key pharmacophores .
- Crystallographic Overlays : Align X-ray structures with active/inactive analogs to identify critical binding interactions .
- Meta-Analysis : Aggregate published data to distinguish compound-specific effects from assay artifacts .
Q. How is crystallographic data refined for pyridazinone derivatives with low-resolution diffraction?
- SHELXL Refinement : Use twin refinement and anisotropic displacement parameters to model disordered regions .
- Density Functional Theory (DFT) : Supplement missing data with calculated bond lengths/angles .
- Synchrotron Radiation : High-flux X-ray sources improve signal-to-noise ratios for weakly diffracting crystals .
Q. What mechanisms underlie its COX-2 inhibitory activity?
- Docking Studies : Pyridazinone derivatives bind the COX-2 active site via hydrogen bonds (e.g., Arg120) and hydrophobic interactions with the heme pocket .
- Kinetic Analysis : Time-dependent inhibition assays reveal non-competitive binding modes for select analogs .
- Mutagenesis : Substituting key residues (e.g., Tyr355) validates binding hypotheses .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC/HPLC to minimize byproducts .
- Bioassay Validation : Include positive controls (e.g., celecoxib for COX-2) and replicate experiments to ensure reproducibility .
- Data Contradictions : Cross-validate SAR trends using orthogonal assays (e.g., enzymatic vs. cellular) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
